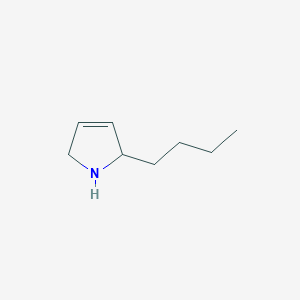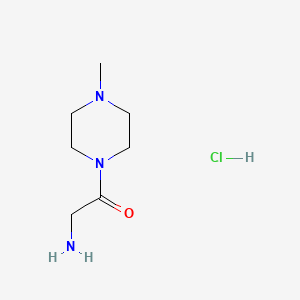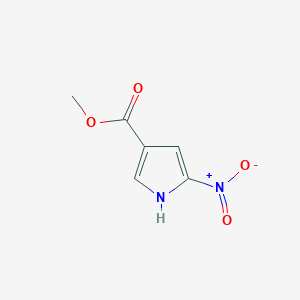![molecular formula C11H13N5O B1520716 2-氨基-N-[4-(1H-1,2,4-三唑-1-基)苯基]丙酰胺 CAS No. 1218508-56-5](/img/structure/B1520716.png)
2-氨基-N-[4-(1H-1,2,4-三唑-1-基)苯基]丙酰胺
描述
2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide is a useful research compound. Its molecular formula is C11H13N5O and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌药物开发
1,2,4-三唑衍生物因其作为抗癌药物的潜力而被广泛研究。 像“2-氨基-N-[4-(1H-1,2,4-三唑-1-基)苯基]丙酰胺”这样的化合物中存在1,2,4-三唑环,可以与生物靶标形成氢键,从而改善药代动力学和药理特性 。这些化合物已显示出对各种癌细胞系的良好细胞毒活性,使其在设计和合成新型抗癌药物方面具有价值。
芳香化酶抑制
芳香化酶抑制剂在激素敏感性乳腺癌的治疗中发挥着至关重要的作用,它们通过阻止雄激素转化为雌激素来发挥作用。1,2,4-三唑衍生物,例如所讨论的化合物,已被合成并评估其芳香化酶抑制活性。 这些化合物可以与芳香化酶的活性位点结合,有可能提供一类新的抑制剂用于治疗用途 。
药物发现
三唑环在药物化学中是一种常见的基序,因为它与酰胺键相似,并且能够模拟 E 或 Z 酰胺键。 这种结构相似性可以在药物发现中得到利用,其中“2-氨基-N-[4-(1H-1,2,4-三唑-1-基)苯基]丙酰胺”及其衍生物可以作为开发具有增强稳定性和功效的新药的支架 。
超分子化学
在超分子化学中,三唑环参与氢键的能力使其成为构建更大的分子组装体的有吸引力的构建块。 所讨论的化合物可用于创建具有特定功能的新型超分子结构,例如分子识别或自组装 。
聚合物化学
三唑衍生物可以掺入聚合物中以增强其性能。 例如,“2-氨基-N-[4-(1H-1,2,4-三唑-1-基)苯基]丙酰胺”可用于合成具有改善的热稳定性、化学耐受性或机械强度的聚合物,从而扩大这些材料的应用范围 。
生物偶联
生物偶联技术通常利用三唑环将生物分子与其他实体(如药物、探针或聚合物)连接起来。 所讨论的化合物可以促进治疗剂与靶向递送系统的连接,增强治疗的特异性和有效性 。
荧光成像
三唑核心可以被功能化以创建用于成像应用的荧光探针。 这些探针可用于可视化生物过程,跟踪药物的分布,或监测活细胞中特定蛋白质的表达 。
材料科学
在材料科学中,三唑衍生物可以促进具有独特性能的先进材料的开发。 例如,“2-氨基-N-[4-(1H-1,2,4-三唑-1-基)苯基]丙酰胺”可用于创建具有特定光学或电子特性的液晶或纳米材料 。
作用机制
Target of Action
The primary target of 2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide is the enzyme aromatase, specifically the heme moiety of CYP-450 . Aromatase is an enzyme that plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes.
Mode of Action
2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide interacts with its target by binding to the iron in the heme moiety of CYP-450 . The nitrogen atoms of the 1,2,4-triazole ring and the phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .
Biochemical Pathways
The interaction of 2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide with aromatase impacts the biosynthesis of estrogens. By inhibiting aromatase, the compound can potentially disrupt the conversion of androgens to estrogens, affecting downstream hormonal pathways .
Result of Action
The molecular and cellular effects of 2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide’s action would likely be related to its impact on estrogen biosynthesis. By inhibiting aromatase, the compound could potentially reduce estrogen levels, which could have various effects depending on the context, such as potential anticancer activity in estrogen-dependent cancers .
生化分析
Biochemical Properties
Related 1,2,4-triazole derivatives have shown potent inhibitory activities against certain cancer cell lines . These compounds may interact with various enzymes and proteins, potentially influencing biochemical reactions within the cell .
Cellular Effects
In cellular contexts, 2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide may have significant effects. For instance, some 1,2,4-triazole derivatives have demonstrated cytotoxic effects against cancer cells, such as MCF-7 and HCT-116 . These compounds may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have shown potent inhibitory activities against cancer cell lines over time
Dosage Effects in Animal Models
Related compounds have shown promising cytotoxic activity against certain cancer cell lines
Metabolic Pathways
Related 1,2,4-triazole derivatives may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Related compounds may interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
Related compounds may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
属性
IUPAC Name |
2-amino-N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-8(12)11(17)15-9-2-4-10(5-3-9)16-7-13-6-14-16/h2-8H,12H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBKRWIFIYXDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2C=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520637.png)




![[(Cyclopropylmethyl)sulfinyl]acetic acid](/img/structure/B1520644.png)








